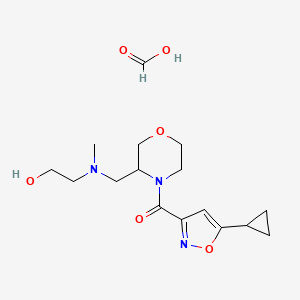

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-phenylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

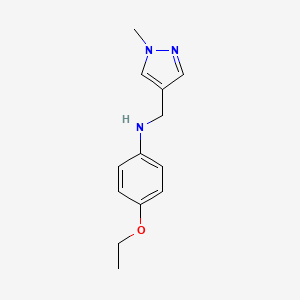

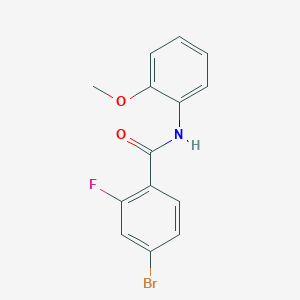

The compound “N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-phenylbutanamide” is a complex organic molecule. It likely contains a quinoline core, which is a versatile heterocyclic compound that is often used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound likely includes a quinoline core, an amide functional group, and a phenyl group . The exact structure would depend on the positions of these groups within the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its functional groups, stereochemistry, and the presence of any aromatic systems .Aplicaciones Científicas De Investigación

Chiral Intermediate Synthesis

A study focused on the enantioselective synthesis of Ethyl(R)-2-hydroxy-4-phenylbutanate, a crucial chiral intermediate for ACEI drugs. The research highlighted the optimization of synthesis for a related intermediate, showcasing the role of 8-Hydroxyquinoline in improving selectivity through asymmetric hydrogenation, thereby enhancing the product's e.e. value (Liu-jian Duan, 2009).

Anticancer Agents

Another significant area of research involves the one-pot three-component synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates, aiming at discovering new anticancer agents. These compounds were evaluated for their antitumor activities against various cancer cell lines, showing moderate to high levels of antitumor activities. The study indicates the potential of these compounds as anticancer agents, with specific compounds showing promising inhibitory activities compared to 5-fluorouracil (Yilin Fang et al., 2016).

Crystal Structure and Fluorescence

Research on the crystal structure, Hirshfeld surface analysis, and DFT studies of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate provided insights into the molecular structure and interactions. The study detailed the crystal structure, showing weak hydrogen bonds and π–π interactions that stabilize the structure (Yassir Filali Baba et al., 2019).

Molecular Docking and Synthesis

Further investigations into novel 1,2-bis-quinolinyl-1,4-naphthoquinones highlighted ERK2 inhibition, cytotoxicity, and molecular docking studies. These compounds were synthesized targeting ERK1/2 as new candidates with considerable antineoplastic activity, demonstrating potent cytotoxic activities against cancer cell lines (A. Aly et al., 2018).

Ratiometric Fluorescent Thermometer

A study on N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline explored its application as a ratiometric fluorescent thermometer. The dye's fluorescence intensity increased with temperature, indicating its potential for temperature detection based on TICT (twisted intramolecular charge transfer) fluorescence spectrum (Cheng Cao et al., 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c1-16-11-12-19-15-20(23(27)25-22(19)17(16)2)13-14-24-21(26)10-6-9-18-7-4-3-5-8-18/h3-5,7-8,11-12,15H,6,9-10,13-14H2,1-2H3,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVONTRXQBOHJJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CCCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-(2,6-dimethylphenyl)carbamate](/img/structure/B2846589.png)

![N-[(1R,2S,3R)-3-Ethoxy-2-methylsulfanylcyclobutyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2846591.png)

![N,7-bis(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2846592.png)

![2-(2-Hydroxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2846598.png)

![Methyl 3-azaspiro[5.5]undecane-7-carboxylate](/img/structure/B2846605.png)